

# Application Notes and Protocols: Idh2R140Q-IN-2 Treatment of TF-1 Cell Cultures

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## Compound of Interest

Compound Name: *Idh2R140Q-IN-2*

Cat. No.: *B12380947*

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## Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are frequently observed in several cancers, including acute myeloid leukemia (AML). The R140Q mutation in IDH2 results in a neomorphic enzymatic activity, leading to the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).<sup>[1][2][3]</sup> This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent enzymes, causing epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote leukemogenesis.<sup>[3][4][5]</sup>

The human erythroleukemia cell line, TF-1, carrying the IDH2 R140Q mutation, serves as a critical in vitro model for studying the biological effects of this mutation and for the preclinical evaluation of targeted inhibitors. **Idh2R140Q-IN-2** is a potent and orally active small molecule inhibitor of the IDH2 R140Q mutant enzyme.<sup>[6]</sup> These application notes provide detailed protocols for the culture of TF-1 IDH2 R140Q cells and their treatment with **Idh2R140Q-IN-2**, along with methods to assess the biological and signaling consequences of the inhibition.

## Quantitative Data Summary

The following tables summarize the quantitative data for inhibitors targeting the IDH2 R140Q mutation in TF-1 cells.

Inhibitor	Target	IC50 (Enzymatic Assay)	IC50 (2-HG Production in TF-1 cells)	Reference
Idh2R140Q-IN-2	IDH2 R140Q	29 nM	10 nM	[6]
AGI-6780	IDH2 R140Q	Not Specified	Not Specified	[7]
CP-17	IDH2 R140Q	40.75 nM	Not Specified	[8][9]

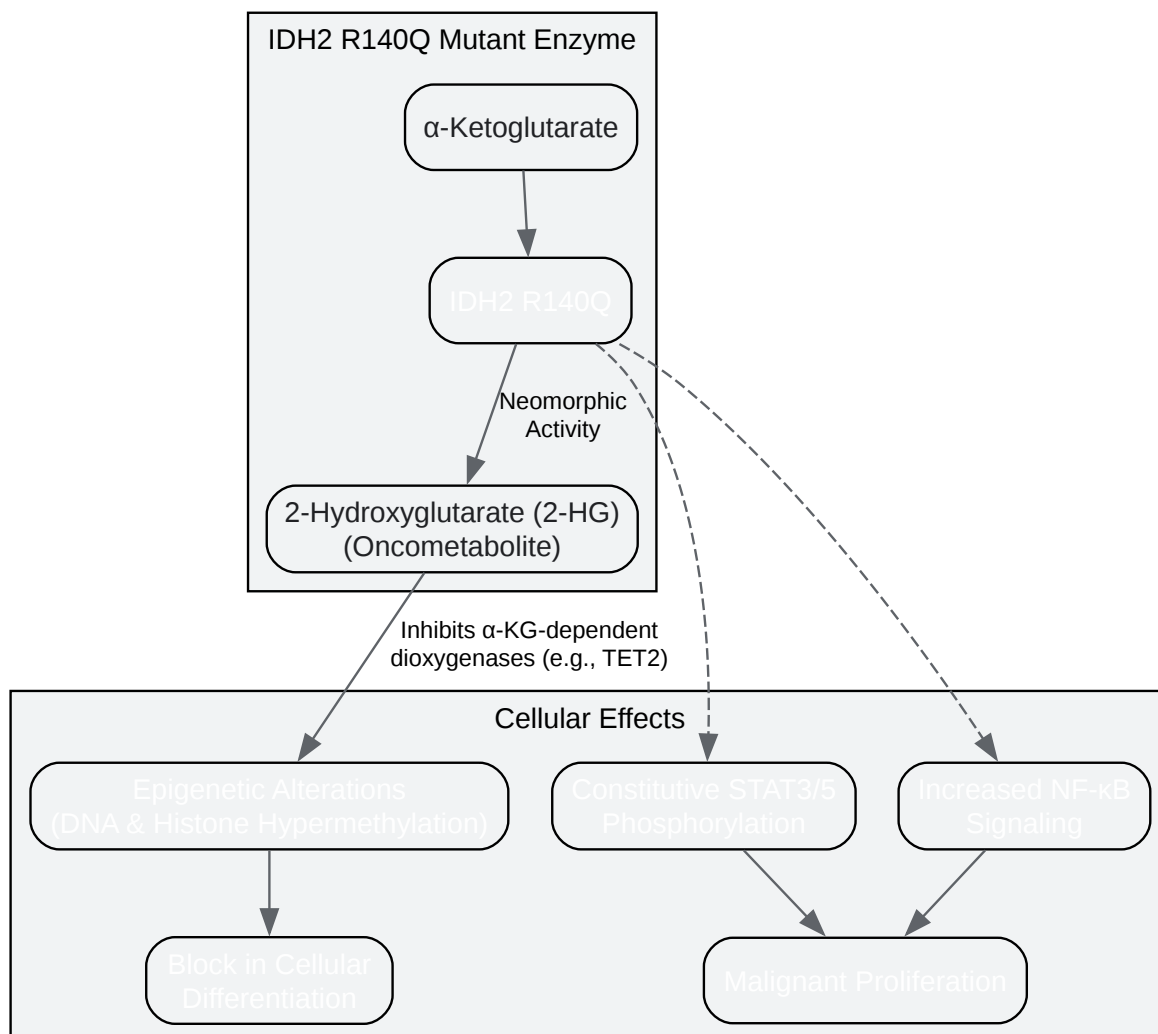
Inhibitor	Effect on TF-1 (IDH2 R140Q) Cell Proliferation	IC50 (Proliferation)	Reference
AGI-6780	Inhibition of cytokine-independent proliferation	1.1 $\mu$ M	[4]
CP-17	Suppression of proliferation	Not Specified	[8][9]

## Signaling Pathways

The IDH2 R140Q mutation has been shown to impact several signaling pathways, contributing to the malignant phenotype. Inhibition of the mutant IDH2 can modulate these pathways.

## IDH2 R140Q and Downstream Signaling

The production of 2-HG by mutant IDH2 leads to broad epigenetic changes that alter gene expression, blocking hematopoietic differentiation. Additionally, the mutation has been linked to the hyperactivation of signaling pathways like STAT3/5 and NF- $\kappa$ B, which promote cell survival and proliferation.

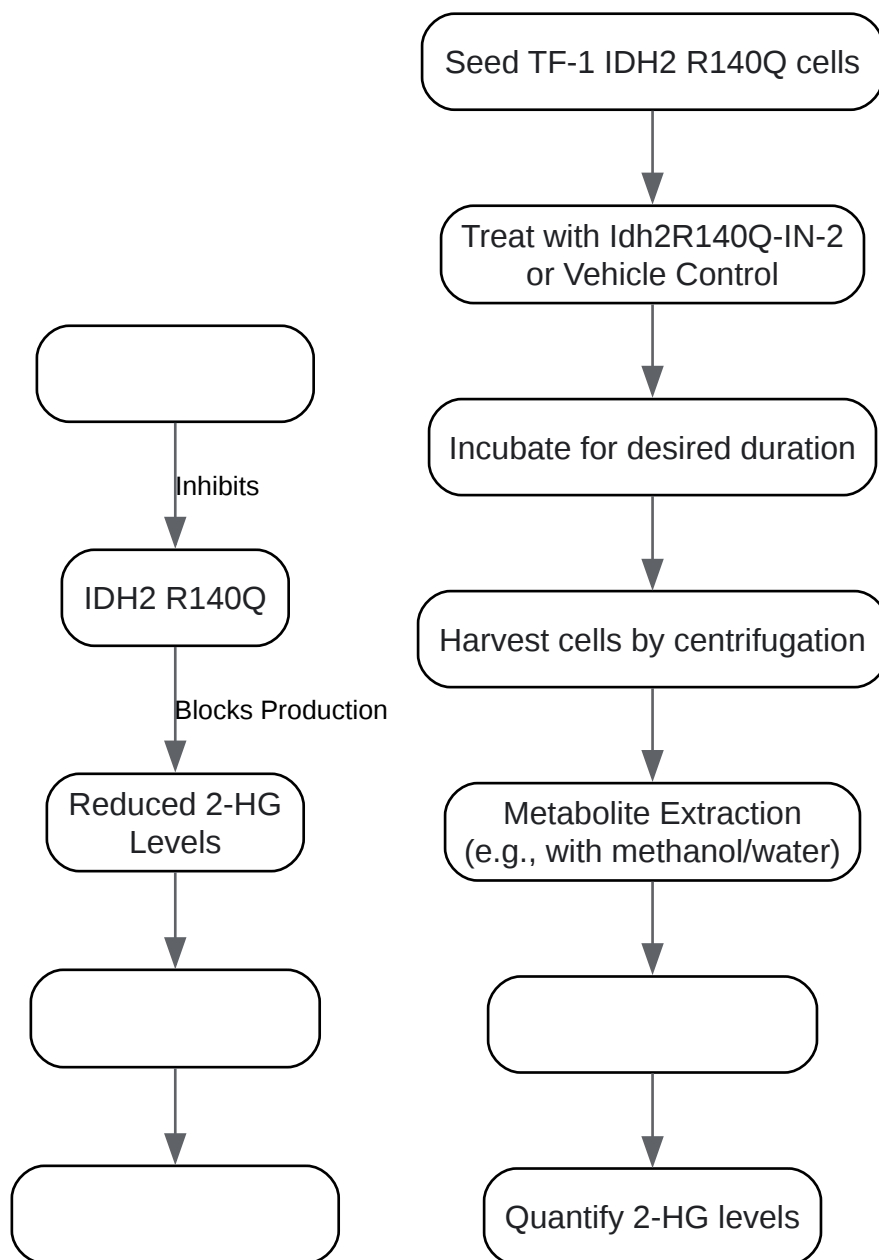


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Caption: Signaling pathway of the IDH2 R140Q mutation.

## Inhibition by Idh2R140Q-IN-2

**Idh2R140Q-IN-2** allosterically inhibits the mutant IDH2 R140Q enzyme, leading to a reduction in 2-HG levels. This restores the function of  $\alpha$ -KG-dependent dioxygenases, reverses epigenetic alterations, and induces cellular differentiation.



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